molecular formula C21H27N3O4S3 B2659104 2-((5-Morpholino-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 874594-16-8

2-((5-Morpholino-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2659104
CAS No.: 874594-16-8
M. Wt: 481.64
InChI Key: RPXBDNHBFMCHSC-UHFFFAOYSA-N
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Description

2-((5-Morpholino-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic compound that features a thiazole ring, a morpholine group, a tosyl group, and a piperidine ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Morpholino-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone under acidic or basic conditions.

    Introduction of the Morpholine Group: This could be achieved through nucleophilic substitution reactions.

    Attachment of the Tosyl Group: Tosylation is usually performed using tosyl chloride in the presence of a base like pyridine.

    Formation of the Final Compound: The final step might involve coupling the thiazole derivative with piperidine under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the piperidine ring.

    Reduction: Reduction reactions could target the carbonyl group or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, it might be studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.

Medicine

In medicinal chemistry, such compounds are often investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Morpholino-4-methylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
  • 2-((5-Morpholino-4-phenylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Uniqueness

The uniqueness of 2-((5-Morpholino-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone might lie in its specific substituents, which could confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-[[4-(4-methylphenyl)sulfonyl-5-morpholin-4-yl-1,3-thiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S3/c1-16-5-7-17(8-6-16)31(26,27)19-20(24-11-13-28-14-12-24)30-21(22-19)29-15-18(25)23-9-3-2-4-10-23/h5-8H,2-4,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXBDNHBFMCHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)SCC(=O)N3CCCCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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